(2,4)-Dihydroxy-5-(4-ethylthiophenyl)pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-(4-ethylthiophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions and a 4-ethylthiophenyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(4-ethylthiophenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylthiophenylamine with a suitable diketone or ketoester in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (2,4)-Dihydroxy-5-(4-ethylthiophenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone-like structures.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of halogenated or alkylated pyrimidine derivatives.
Scientific Research Applications
(2,4)-Dihydroxy-5-(4-ethylthiophenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(4-ethylthiophenyl)pyrimidine involves its interaction with specific molecular targets. The hydroxyl groups and the aromatic ring system allow it to form hydrogen bonds and π-π interactions with proteins and enzymes. This can lead to inhibition or activation of biological pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
(2,4)-Dihydroxy-5-phenylpyrimidine: Lacks the ethylthio group, which may affect its reactivity and biological activity.
(2,4)-Dihydroxy-5-(4-methylphenyl)pyrimidine: Contains a methyl group instead of an ethylthio group, which can influence its chemical properties.
Uniqueness: (2,4)-Dihydroxy-5-(4-ethylthiophenyl)pyrimidine is unique due to the presence of the 4-ethylthiophenyl group, which imparts distinct electronic and steric effects. This can enhance its reactivity and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
5-(4-ethylsulfanylphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-2-17-9-5-3-8(4-6-9)10-7-13-12(16)14-11(10)15/h3-7H,2H2,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNABOPEPOJQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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